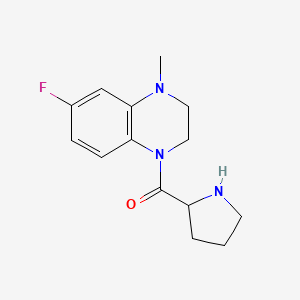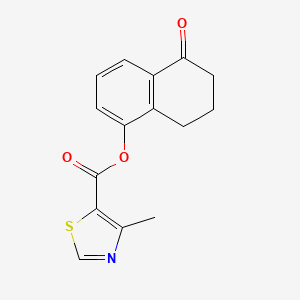
1-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclopentane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclopentane-1-carboxamide, also known as MTCD, is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicine.
Wirkmechanismus
The mechanism of action of 1-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclopentane-1-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, 1-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclopentane-1-carboxamide has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. Additionally, 1-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclopentane-1-carboxamide has been found to modulate the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
1-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclopentane-1-carboxamide has been found to have several biochemical and physiological effects, including the induction of apoptosis, the inhibition of angiogenesis, and the modulation of immune function. Apoptosis is a process of programmed cell death that is important for the removal of damaged or unwanted cells. Angiogenesis is the process of new blood vessel formation, which is important for tumor growth and metastasis. 1-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclopentane-1-carboxamide has been found to inhibit angiogenesis, which may contribute to its anticancer properties. Finally, 1-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclopentane-1-carboxamide has been found to modulate immune function, enhancing the activity of immune cells such as T cells and natural killer cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclopentane-1-carboxamide has several advantages for use in lab experiments, including its ease of synthesis and its well-established chemical properties. Additionally, 1-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclopentane-1-carboxamide has been found to be relatively stable and non-toxic, making it a safe compound for use in cell culture and animal studies. However, there are also limitations to the use of 1-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclopentane-1-carboxamide in lab experiments. For example, the mechanism of action of 1-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclopentane-1-carboxamide is not fully understood, which may limit its potential applications. Additionally, further studies are needed to determine the optimal dosage and administration route for 1-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclopentane-1-carboxamide in different disease models.
Zukünftige Richtungen
There are several future directions for research on 1-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclopentane-1-carboxamide. First, further studies are needed to elucidate the mechanism of action of 1-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclopentane-1-carboxamide, which may provide insights into its potential applications in the treatment of various diseases. Second, additional studies are needed to determine the optimal dosage and administration route for 1-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclopentane-1-carboxamide in different disease models. Finally, future research should focus on the development of novel formulations of 1-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclopentane-1-carboxamide, such as nanoparticles or liposomes, which may enhance its therapeutic efficacy and reduce potential side effects.
Conclusion:
In conclusion, 1-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclopentane-1-carboxamide is a promising chemical compound that has potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders. The synthesis method for 1-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclopentane-1-carboxamide is well-established, and the compound has several advantages for use in lab experiments. However, further research is needed to fully understand the mechanism of action of 1-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclopentane-1-carboxamide and to determine the optimal dosage and administration route for different disease models.
Synthesemethoden
1-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclopentane-1-carboxamide can be synthesized through a multistep process involving the reaction of cyclopentanone, thiosemicarbazide, and methyl iodide. The resulting product is then purified through recrystallization, yielding a white crystalline powder. This synthesis method has been well-established in the literature and has been used by several researchers to obtain 1-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclopentane-1-carboxamide for further experimentation.
Wissenschaftliche Forschungsanwendungen
1-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclopentane-1-carboxamide has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Several studies have shown that 1-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclopentane-1-carboxamide has anticancer properties, inhibiting the growth of cancer cells in vitro and in vivo. Additionally, 1-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclopentane-1-carboxamide has been found to have neuroprotective effects, reducing neuroinflammation and oxidative stress in animal models of Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS/c1-7-11-9(15-13-7)12-8(14)10(2)5-3-4-6-10/h3-6H2,1-2H3,(H,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQMWXGHDHXBFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)NC(=O)C2(CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclopentane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7586137.png)

![[3-(Methoxymethyl)phenyl]-(3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)methanone](/img/structure/B7586168.png)
![3-[(3S)-3-hydroxypyrrolidin-1-yl]-1-(4-methylphenyl)piperidin-2-one](/img/structure/B7586182.png)



![(8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 1-methylpyrrole-2-carboxylate](/img/structure/B7586196.png)
![(8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 2-methyl-1,3-thiazole-4-carboxylate](/img/structure/B7586207.png)

